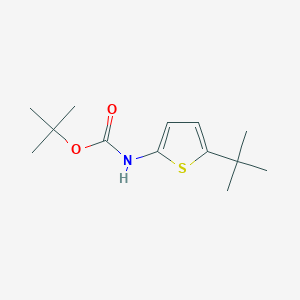
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is a chemical compound with the IUPAC name (3-cyanoazetidin-3-yl)methanesulfonyl fluoride . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is 1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is a powder . Its melting point is between 151-153 degrees Celsius .Scientific Research Applications
Enzyme Inhibition and Mechanistic Insights
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride has been studied in the context of enzyme inhibition, specifically targeting acetylcholinesterase (AChE). Methanesulfonyl fluoride, a related compound, is known to inhibit AChE by forming a methanesulfonyl enzyme derivative, which suggests a potential pathway for (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride's action. The inhibition process involves the sulfonylation of a group near the enzyme's anionic site, which might be the same group acetylated during the enzyme's normal activity. This action indicates the compound's potential utility in studying enzyme mechanisms and possibly in developing therapeutic agents targeting AChE-related pathologies (Kitz & Wilson, 1963).
Impact on Chemical Reactions
The compound's interaction with fluoride ions highlights its potential influence on chemical reactions involving methanesulfonates and AChE. Fluoride ions have been shown to inhibit the sulfonylation step in such reactions without affecting the desulfonylation process. This unique interaction could be crucial for developing new synthetic methodologies or for mechanistic studies in biochemistry and pharmacology (Greenspan & Wilson, 1970).
Synthetic Applications
The compound's structure and reactivity make it an interesting candidate for synthetic chemistry applications, such as in the electrophilic addition to unsaturated substrates. Methanesulfenyl fluoride, a structurally similar compound, has been used for the synthesis of β-fluoroalkyl-methylthioethers, demonstrating the potential utility of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride in facilitating novel synthetic routes or in the functionalization of organic molecules (Haufe et al., 1988).
Radiochemistry Applications
Azetidinium methanesulfonates, which could be structurally related to (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride, have been utilized in the radiosynthesis of [18F]fluoropropyl amines. This application underscores the potential of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride in radiochemistry, particularly in the synthesis of radio-labeled compounds for medical imaging or drug development (Kiesewetter & Eckelman, 2004).
Safety and Hazards
properties
IUPAC Name |
(3-cyanoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJVXCGACDWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)
![4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2534724.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)

![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)
![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)